N-Desferriferrichrome

Descripción general

Descripción

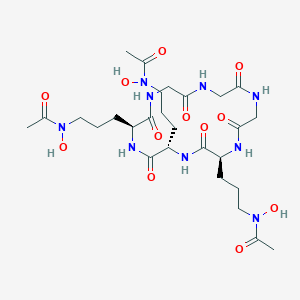

N-Desferriferrichrome: es un sideróforo hidroxamato, un tipo de molécula que une y transporta hierro en microorganismos. Es un péptido cíclico homodético compuesto por tres residuos de glicil y tres residuos de N5-acetil-N5-hidroxi-L-ornitina . Este compuesto es producido por varios hongos, incluyendo Ustilago sphaerogena, y juega un papel crucial en la quelación y la absorción del hierro .

Aplicaciones Científicas De Investigación

Química: N-Desferriferrichrome se utiliza como un compuesto modelo para estudiar los mecanismos de quelación y transporte de hierro en microorganismos. También se utiliza en la síntesis de otros sideróforos y agentes quelantes de hierro .

Biología: En la investigación biológica, this compound se utiliza para estudiar el papel de los sideróforos en el metabolismo del hierro microbiano. También se utiliza para investigar los efectos de la quelación del hierro en el crecimiento y el metabolismo microbianos .

Medicina: Puede usarse para tratar condiciones de sobrecarga de hierro y para inhibir el crecimiento de patógenos dependientes del hierro .

Industria: En aplicaciones industriales, this compound se utiliza en la producción de agentes de biocontrol para la agricultura. También se utiliza en el desarrollo de agentes quelantes de hierro para diversos procesos industriales .

Mecanismo De Acción

N-Desferriferrichrome ejerce sus efectos uniéndose a los iones de hierro a través de sus grupos hidroxamato. Esta unión forma un complejo estable que puede transportarse a través de las membranas celulares. Los objetivos moleculares principales son los iones de hierro, y las vías involucradas incluyen las vías de transporte y metabolismo del hierro .

Análisis Bioquímico

Biochemical Properties

N-Desferriferrichrome plays a crucial role in biochemical reactions, particularly those involving iron intake . It interacts with various enzymes, proteins, and other biomolecules, aiding in the regulation of iron intake and cell membrane homeostasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating iron intake and maintaining cell membrane homeostasis . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary function is to facilitate iron chelation and uptake, which is crucial for various cellular functions .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: N-Desferriferrichrome puede sintetizarse a través de una serie de reacciones de acoplamiento de péptidos que involucran residuos de glicil y N5-acetil-N5-hidroxi-L-ornitina. La síntesis típicamente implica el uso de grupos protectores para prevenir reacciones secundarias no deseadas y el uso de agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace peptídico .

Métodos de Producción Industrial: La producción industrial de this compound involucra procesos de fermentación utilizando hongos como Ustilago sphaerogena. Los hongos se cultivan en condiciones limitadas de hierro para inducir la producción de sideróforos. El compuesto se extrae y purifica luego del caldo de fermentación .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-Desferriferrichrome principalmente experimenta reacciones de quelación con iones de hierro. También puede participar en reacciones de oxidación-reducción debido a la presencia de grupos hidroxamato .

Reactivos y Condiciones Comunes:

Quelación: Los iones de hierro (Fe³⁺) se utilizan comúnmente para formar complejos con this compound.

Oxidación-Reducción: El peróxido de hidrógeno (H₂O₂) se puede utilizar en reacciones de oxidación que involucran this compound.

Productos Principales:

Complejos de Hierro: El producto principal de las reacciones de quelación es la forma de this compound unida al hierro.

Productos Oxidados: Las reacciones de oxidación pueden conducir a la formación de varios derivados oxidados de this compound.

Comparación Con Compuestos Similares

Compuestos Similares:

Ferrichrome: Otro sideróforo hidroxamato con una estructura similar pero con hierro unido.

Desferriferricrocin: Un sideróforo estructuralmente similar que se encuentra en Neurospora crassa.

Unicidad: N-Desferriferrichrome es único debido a su estructura específica y su capacidad de quelar hierro sin estar inicialmente unido a él. Esto lo hace particularmente útil en el estudio del transporte y metabolismo del hierro en microorganismos .

Actividad Biológica

N-Desferriferrichrome, a hydroxamate siderophore, is a derivative of ferrichrome that plays a significant role in iron chelation and transport in various biological systems. This compound is produced by fungi such as Ustilago sphaerogena and has garnered attention for its potential therapeutic applications due to its biological activity, particularly in antimicrobial and antioxidant properties.

- Molecular Formula : C27H45N9O12

- Molecular Weight : 687.699 g/mol

- CAS Number : 34787-28-5

This compound functions primarily through its ability to chelate iron, which is crucial for the survival of many pathogens. By binding free iron, it deprives bacteria and fungi of this essential nutrient, thereby inhibiting their growth. This mechanism is particularly relevant in the context of infections where iron availability can significantly affect microbial proliferation.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, this compound demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antibiotic agent. The disk diffusion method was employed to assess its antimicrobial effectiveness, showing promising results against common pathogens.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Antioxidant Activity

This compound also displays strong antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is attributed to its structural characteristics that allow it to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies

- Antimicrobial Efficacy : A study conducted by Abdolmohammadi et al. (2022) investigated the synthesis of Ag/Fe3O4/CdO@MWCNTs nanocomposites using this compound as a reducing agent. The resulting nanocomposites exhibited enhanced antimicrobial properties compared to this compound alone, indicating that the combination of materials can amplify biological activity.

- Iron Chelation Studies : Research by Liu et al. (2020) highlighted the ability of this compound to chelate iron effectively, which was demonstrated through various spectroscopic techniques. The study concluded that the chelation process significantly impacts bacterial growth rates, providing insights into its potential application in treating iron-overload conditions.

Propiedades

IUPAC Name |

N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDAUYPBCXMSBF-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188330 | |

| Record name | Deferriferrichrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34787-28-5 | |

| Record name | N-Desferriferrichrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferriferrichrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Desferrichrome interact with its target and what are the downstream effects?

A1: Desferrichrome is a siderophore, a small molecule with a high affinity for iron (Fe). It primarily targets ferric iron (Fe(III)) and forms a stable complex, known as ferrichrome. [, ] This complex is then recognized by specific receptors on the surface of microorganisms, such as bacteria and fungi, which utilize siderophore-mediated iron uptake systems. [, , ] Once internalized, the iron is released from the ferrichrome complex, making it available for essential metabolic processes within the microorganism. []

Q2: What is the structural characterization of Desferrichrome?

A2: Desferrichrome (N-Desferriferrichrome) is a cyclic hexapeptide hydroxamate siderophore. Its molecular formula is C29H46N9O15 and its molecular weight is 736.7 g/mol. [, ]

Q3: What is known about the material compatibility and stability of Desferrichrome?

A3: Desferrichrome exhibits stability across a range of pH conditions, including acidic and alkaline soils, allowing it to effectively chelate iron in various environments. [] This stability is crucial for its function as an iron scavenger and transporter.

Q4: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of Desferrichrome?

A4: Research on Desferrichrome analogues, particularly those modified for use in ImmunoPET probes, provides insight into SAR. For example, modifying the denticity of the chelating moiety (hexadentate vs. octadentate) directly impacts the stability of the resulting zirconium (Zr(IV)) complexes. [] This highlights how structural changes can influence a siderophore's metal-binding affinity and ultimately its biological activity.

Q5: Are there any known resistance mechanisms to Desferrichrome in microorganisms?

A5: While Desferrichrome is generally effective in delivering iron to various bacterial species, some bacteria, like Staphylococcus aureus, do not exhibit significant uptake of Desferrichrome conjugates. [] This suggests that these species may lack the specific transport systems required for Desferrichrome recognition and uptake, potentially representing a form of natural resistance.

Q6: What analytical methods and techniques are employed to characterize and monitor Desferrichrome?

A6: Several techniques are used to study Desferrichrome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for identifying and quantifying Desferrichrome and its analogues in complex mixtures, such as bacterial-fungal co-cultures. [] Additionally, LC-inductively coupled plasma MS (LC-ICP-MS) helps analyze the metal content of Desferrichrome complexes. [] Electrospray ionization mass spectrometry (ESI-MS) is valuable for investigating the binding affinities of Desferrichrome for different metal ions, providing insights into its selectivity. []

Q7: Has Desferrichrome been investigated for its potential in drug delivery and targeting?

A7: Yes, Desferrichrome has shown promise as a platform for targeted drug delivery. Researchers have successfully conjugated Desferrichrome to the antibody Trastuzumab, which targets the HER2 receptor overexpressed in certain cancer cells. [, ] This approach exploits the siderophore's ability to hijack microbial iron uptake systems, potentially leading to targeted drug delivery to infection sites.

Q8: What are the environmental implications of Desferrichrome?

A8: Desferrichrome, as a naturally occurring siderophore, plays a crucial role in iron cycling in the environment. [] It is produced by various fungi and contributes to the bioavailability of iron for other organisms. [] Understanding the environmental fate and degradation of Desferrichrome, particularly in the context of its use in medical applications, is an area that requires further investigation.

Q9: Are there any concerns regarding the immunogenicity of Desferrichrome, particularly when used in therapeutic applications?

A9: While Desferrichrome itself has not been extensively studied for its immunogenic potential, its use as a scaffold in drug conjugates raises questions about potential immune responses. [, ] Future research should investigate whether Desferrichrome-based conjugates elicit adverse immune reactions and explore strategies to mitigate immunogenicity if needed.

Q10: What are the known applications of Desferrichrome beyond its role as a siderophore?

A10: Desferrichrome and its analogues show potential in several areas. Its iron-chelating properties make it a promising candidate for treating iron overload diseases. [] Modified Desferrichrome derivatives have been investigated as chelators for other metal ions, such as uranium, with potential applications in bioremediation. [] Furthermore, Desferrichrome's ability to bind gallium (Ga) has led to the development of "xenometallomycins", a new class of antibiotics that utilize siderophore-mediated uptake to deliver antibacterial agents into bacteria. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.